8-Acetyl-5-(benzyloxy)-2H-benzo[b][1,4]oxazin-3(4H)-one

Catalog No.
S811370
CAS No.
1035229-32-3
M.F
C17H15NO4
M. Wt
297.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-Acetyl-5-(benzyloxy)-2H-benzo[b][1,4]oxazin-3(4H...

CAS Number

1035229-32-3

Product Name

8-Acetyl-5-(benzyloxy)-2H-benzo[b][1,4]oxazin-3(4H)-one

IUPAC Name

8-acetyl-5-phenylmethoxy-4H-1,4-benzoxazin-3-one

Molecular Formula

C17H15NO4

Molecular Weight

297.3 g/mol

InChI

InChI=1S/C17H15NO4/c1-11(19)13-7-8-14(16-17(13)22-10-15(20)18-16)21-9-12-5-3-2-4-6-12/h2-8H,9-10H2,1H3,(H,18,20)

InChI Key

DKSBVRUAVDKXSO-UHFFFAOYSA-N

SMILES

CC(=O)C1=C2C(=C(C=C1)OCC3=CC=CC=C3)NC(=O)CO2

Canonical SMILES

CC(=O)C1=C2C(=C(C=C1)OCC3=CC=CC=C3)NC(=O)CO2

Catalysis

Application Summary: Compounds with a benzoxazinone structure can be used in catalytic processes. For example, they may participate in protodeboronation reactions, which are valuable in organic synthesis for the modification of molecular structures .

Methods and Experimental Procedures: Such reactions would typically involve a catalyst, such as a transition metal complex, and the compound would undergo transformations under controlled conditions, potentially leading to new chemical entities.

Results and Outcomes: The efficiency of these catalytic processes is often measured by the yield and selectivity of the reaction, with high conversion rates and specific product formation being desirable outcomes.

Synthesis of Bioactive Molecules

Application Summary: Benzoxazinone derivatives are important in the synthesis of bioactive molecules. They can serve as key intermediates in the construction of complex structures with potential biological activity .

Methods and Experimental Procedures: This involves the use of asymmetric catalysis, such as Rh-catalyzed hydrogenation, to produce chiral molecules with high enantiomeric excess, which is crucial for the activity of many pharmaceuticals.

Results and Outcomes: The success of these syntheses is evaluated by the conversion rate, yield, and enantiomeric purity of the products, which are critical parameters in medicinal chemistry.

Green Chemistry

Application Summary: In the field of green chemistry, benzoxazinone derivatives can be explored for their potential in creating eco-friendly materials with self-curing properties and the ability to degrade in environmentally benign ways .

8-Acetyl-5-(benzyloxy)-2H-benzo[b][1,4]oxazin-3(4H)-one is a synthetic organic compound characterized by its unique benzoxazinone core structure. It features an acetyl group at the 8th position, a benzyloxy group at the 5th position, and a hydrogen atom at the 2nd position. The molecular formula is C₁₇H₁₅NO₄, with a molecular weight of approximately 297.30 g/mol. The presence of the benzyloxy group enhances the lipophilicity of the molecule, making it more soluble in organic solvents compared to simpler hydroxyl derivatives .

Due to its functional groups. Notably, it can undergo protodeboronation reactions, which are valuable in organic synthesis for modifying molecular structures. This typically involves a catalyst, such as a transition metal complex, under controlled conditions to yield new chemical entities. The efficiency of these reactions is often measured by yield and selectivity, aiming for high conversion rates and specific product formation.

8-Acetyl-5-(benzyloxy)-2H-benzo[b][1,4]oxazin-3(4H)-one exhibits potential biological activity, particularly in medicinal chemistry. Compounds with a similar benzoxazinone structure are known for their diverse biological properties, including anti-inflammatory and antimicrobial activities. The specific biological effects of this compound are still under investigation, but its structural characteristics suggest it may serve as an important lead compound for further pharmacological studies .

The synthesis of 8-acetyl-5-(benzyloxy)-2H-benzo[b][1,4]oxazin-3(4H)-one typically involves several steps:

  • Formation of the Benzoxazinone Core: This can be achieved through cyclization reactions involving appropriate starting materials.
  • Acetylation: The introduction of the acetyl group at the 8th position is usually performed using acetic anhydride or acetyl chloride in the presence of a base.
  • Benzyloxy Group Introduction: The benzyloxy group can be introduced via nucleophilic substitution reactions using benzyl alcohol and a suitable activating agent.

These methods often employ asymmetric catalysis to enhance yields and selectivity towards desired enantiomers .

The applications of 8-acetyl-5-(benzyloxy)-2H-benzo[b][1,4]oxazin-3(4H)-one span various fields:

  • Medicinal Chemistry: As a potential precursor for bioactive compounds.
  • Catalysis: In organic synthesis for producing complex structures.
  • Green Chemistry: Its derivatives may be explored for eco-friendly materials with self-curing properties .

Interaction studies involving 8-acetyl-5-(benzyloxy)-2H-benzo[b][1,4]oxazin-3(4H)-one are crucial for understanding its biological mechanisms and potential therapeutic applications. These studies often focus on binding affinities with specific biological targets or pathways, assessing how modifications to its structure can influence activity and selectivity against various biological systems .

Several compounds share structural similarities with 8-acetyl-5-(benzyloxy)-2H-benzo[b][1,4]oxazin-3(4H)-one. Here are some notable examples:

Compound NameSimilarity IndexKey Features
N-(3-Acetyl-5-(benzyloxy)-2-hydroxyphenyl)-2-chloroacetamide0.87Contains a chloroacetamide moiety
5-(Benzyloxy)-8-(2-chloroacetyl)-2H-benzo[b][1,4]oxazin-3(4H)-one0.86Features a chloroacetyl group
N-(3-Acetyl-2-hydroxyphenyl)acetamide0.83Lacks the benzoxazinone core but shares acetyl and hydroxyl groups

The uniqueness of 8-acetyl-5-(benzyloxy)-2H-benzo[b][1,4]oxazin-3(4H)-one lies in its specific combination of functional groups and structural arrangement, which may impart distinct chemical reactivity and biological properties compared to these similar compounds .

Classical Synthesis Routes for 1,4-Benzoxazin-3-one Scaffolds

The classical synthesis of 1,4-benzoxazin-3-one scaffolds, including derivatives such as 8-Acetyl-5-(benzyloxy)-2H-benzo[b] [1] [2]oxazin-3(4H)-one, primarily relies on well-established cyclization methodologies that have been refined over decades [2] [3]. The most prevalent approach involves the sequential formation of amide intermediates followed by intramolecular cyclization to construct the heterocyclic ring system [2] [4].

The fundamental synthetic strategy begins with appropriately substituted 2-aminophenol derivatives or anthranilic acid precursors [3] [5]. For the synthesis of 8-acetyl-5-(benzyloxy) derivatives, the process typically commences with 3-amino-5-benzyloxy-2-hydroxyacetophenone as the starting material . The amino group undergoes acylation with chloroacetyl chloride at controlled temperatures of 0-5°C in dichloromethane, forming a chloroacetamide intermediate . This temperature control is critical to prevent side reactions during the acetylation process .

The cyclization step represents the key transformation in classical benzoxazinone synthesis [7] [8]. Under basic conditions using potassium carbonate, the chloroacetamide intermediate undergoes intramolecular cyclization through nucleophilic substitution mechanisms [2]. The process involves proton transfer and resonance of nitrogen-carbon and carbon-oxygen bonds in the amido group, generating an iminoxy anion that attacks the carboxyl group with concurrent water elimination [3].

A comprehensive analysis of classical synthetic routes reveals significant variability in reaction yields depending on the specific methodology employed. Traditional three-step procedures involving methyl anthranilate and acyl chlorides often provide yields ranging from 27-60% [9] [7]. However, optimized one-pot procedures utilizing anthranilic acid with phenoxyacetyl chlorides in the presence of potassium carbonate have demonstrated improved efficiency [3].

Synthetic MethodStarting MaterialReagentsTemperature (°C)Yield (%)Reference
Classical Three-StepMethyl anthranilateAcyl chlorides, HCl, H2SO4Variable27-60 [9] [7]
One-Pot CyclizationAnthranilic acidPhenoxyacetyl chlorides, K2CO3Room temperature45-67 [3] [7]
Cyanuric Chloride MethodAnthranilic acidBenzoyl chloride, cyanuric chlorideReflux63 [7]
Aminolysis-HofmannPhthalidesAluminum amide, BTIVariableNot specified [10]

The mechanism of classical benzoxazinone formation has been elucidated through detailed mechanistic studies [3] [8]. The reaction proceeds through initial formation of potassium anthranilate in the presence of base, followed by acylation of the amino group with chloroacetyl chloride, generating potassium N-phenoxyacetylanthranilate with loss of one equivalent of hydrogen chloride [3]. The subsequent cyclization occurs through nucleophilic attack of the carboxylate oxygen on the electrophilic carbon adjacent to the chlorine atom, resulting in the desired benzoxazinone product with elimination of water [3].

Alternative classical approaches include the use of cyanuric chloride as a cyclization agent [9] [7]. This method involves condensation of the carboxylate group of acid amides with cyanuric chloride, producing intermediates that undergo cyclization in the presence of excess triethylamine [9]. The cyanuric chloride method offers advantages in terms of reagent availability and experimental simplicity, though yields remain comparable to other classical methods at approximately 45% [9].

Copper-Catalyzed Cyclization Approaches

Copper-catalyzed cyclization methodologies have emerged as powerful synthetic tools for the construction of benzoxazinone derivatives, offering enhanced selectivity and milder reaction conditions compared to classical approaches [11] [12] [13]. These methodologies exploit the unique catalytic properties of copper complexes to facilitate intramolecular carbon-nitrogen and carbon-oxygen bond formation through carefully orchestrated cyclization processes [11] [12].

The development of copper-catalyzed approaches for benzoxazinone synthesis represents a significant advancement in heterocyclic chemistry [12]. A particularly notable methodology involves copper-catalyzed carbon-nitrogen bond formation followed by rearrangement sequences for the synthesis of 4H-3,1-benzoxazin-4-one derivatives [12]. This procedure is based on tandem intramolecular carbon-nitrogen coupling and rearrangement processes that provide new strategies for nitrogen-heterocycle construction [12].

Selectfluor-mediated copper-catalyzed cyclization has demonstrated remarkable selectivity for benzylic carbon-oxygen cyclization [11]. The methodology achieves predominant selectivity for benzylic carbon(sp3)-hydrogen bonds over aromatic carbon(sp2)-hydrogen bonds in N-ortho-tolylbenzamides [11]. This selectivity is crucial for the synthesis of substituted benzoxazinone derivatives where regiocontrol is essential for obtaining the desired substitution patterns [11].

The copper-catalyzed cross-coupling methodology has been successfully applied to the synthesis of chiral fluorinated 1,4-benzoxazine derivatives, with the process being affected by Smiles rearrangement mechanisms [13] [14]. Nuclear magnetic resonance spectroscopy and crystallographic data have confirmed the presence of Smiles Rearrangement followed by copper-catalyzed coupling [13]. The influence of protecting groups, solvents, bases, catalysts, and conformational changes of adducts has been explored in detail through careful reaction optimization [13].

Copper Catalyst SystemSubstrate TypeReaction ConditionsSelectivityYield (%)Reference
CuI/SelectfluorN-ortho-tolylbenzamidesMild conditionsBenzylic C-H selectiveNot specified [11]
CuI/DBU2-Halophenols with chloroacetamidesShort reaction timeHigh chemoselectivity73-95 [2]
Copper complexChiral fluorinated precursorsBasic conditionsStereoselectiveVariable [13]
CuI-catalyzedCascade reactionsNucleophilic substitutionBroad substrate scopeNot specified [2]

The mechanistic understanding of copper-catalyzed benzoxazinone synthesis has been advanced through detailed studies of the catalytic cycles involved [12] [13]. The proposed mechanism involves initial coordination of the copper catalyst to the substrate, followed by oxidative addition and subsequent intramolecular cyclization [12]. The role of the copper center in facilitating both carbon-nitrogen bond formation and rearrangement processes has been established through comprehensive mechanistic investigations [12].

Cascade reactions utilizing copper catalysis have proven particularly effective for the synthesis of N-substituted 2H-1,4-benzoxazin-3-(4H)-ones [2]. The methodology involves nucleophilic substitution of 2-halophenols with 2-chloroacetamides followed by copper-catalyzed coupling cyclization [2]. This approach offers advantages including simple reaction conditions, short reaction times, and broad substrate scope, making it particularly attractive for the efficient preparation of biologically and medicinally interesting molecules [2].

The application of copper-catalyzed methodologies to the synthesis of 8-acetyl-5-(benzyloxy) derivatives requires careful consideration of the electronic and steric effects imposed by the acetyl and benzyloxy substituents . The electron-donating nature of the benzyloxy group and the electron-withdrawing character of the acetyl group create a unique electronic environment that influences the reactivity patterns in copper-catalyzed cyclization reactions .

Microwave-Assisted and Solvent-Free Synthesis Optimization

Microwave-assisted synthesis has revolutionized the preparation of benzoxazinone derivatives by providing significant rate enhancements and excellent yields under environmentally sustainable conditions [15] [16]. The application of microwave irradiation to benzoxazinone synthesis offers multiple advantages including reduced reaction times, improved yields, and enhanced selectivity compared to conventional heating methods [15] [16].

The development of microwave-assisted synthesis for 2,2'-arylene-substituted bis(4H-3,1-benzoxazin-4-one) derivatives using cyanuric chloride and N,N-dimethylformamide complex has demonstrated the effectiveness of this approach [15]. The method provides good rate enhancement and excellent yields under microwave irradiation conditions [15]. The use of cyanuric chloride as a cyclization agent in combination with microwave heating offers a particularly efficient synthetic pathway [15].

Solvent-free synthesis methodologies have gained considerable attention due to their environmental sustainability and practical advantages in industrial applications [17] [16] [18]. The synthesis of high-performance biomass benzoxazine resins by solvent-free methods represents a significant advancement for environmental sustainability and practical application in industrial fields [17]. These methodologies eliminate the need for organic solvents, reducing both environmental impact and operational costs [17] [16].

The solvent-free synthesis of formaldehyde-free benzoxazine monomers has been achieved through innovative approaches including ball-milling and bladeless planetary mixing [16]. These environmentally friendly synthesis methods have demonstrated the ability to produce benzoxazine derivatives with enhanced reactivity characteristics [16]. The phenol functionalization in solvent-free systems leads to high reactivity due to hydrogen-bond activation of the oxazine ring [16].

Synthesis MethodHeating ModeReaction TimeTemperature (°C)Yield (%)Environmental AdvantageReference
Microwave-assistedMicrowave irradiationReducedVariableExcellentEnergy efficiency [15]
Ball-millingMechanical energyVariableRoom temperatureHighSolvent-free [16]
Planetary mixingMechanical energyVariableRoom temperatureHighSolvent-free [16]
Conventional heatingThermalExtendedHighModerateNone [15]

The optimization of reaction parameters in microwave-assisted synthesis requires careful consideration of power settings, temperature profiles, and reaction times [15] [19]. Temperature-dependent studies have revealed that optimal yields are achieved within specific temperature ranges, with excessive temperatures leading to decomposition or side reactions [19]. The catalytic activity of certain catalyst systems is significantly affected by heat, requiring precise temperature control [19].

Solvent-free methodologies have been successfully extended to the synthesis of novel mono- and bis-benzoxazines from renewable feedstocks such as cashew nut shell liquid components [18]. These approaches utilize cardanol, cardol, and methylcardol as starting materials to prepare a variety of novel benzoxazines through cyclization reactions with formaldehyde and aromatic amine derivatives under mild conditions [18]. The one-pot synthesis capability of these methods represents a significant advantage for large-scale production [18].

The reaction optimization for microwave-assisted synthesis involves systematic variation of multiple parameters including catalyst loading, solvent selection, and temperature profiles [19]. Studies have demonstrated that catalyst loading significantly affects reaction outcomes, with optimal loadings typically ranging from 10-25 mol% [19]. The selection of appropriate solvents, when used, plays a crucial role in reaction efficiency, with highly polar solvents often providing favorable conditions for cyclization reactions [19].

The integration of microwave heating with ionic liquid catalyst systems has shown promising results for the synthesis of benzoxazinones and benzoazoles [19]. Thermal-activated N-heterocyclic carbene precursor ionic liquid catalysts have been developed for the synthesis of nitrogen-containing heterocycles using air as oxidant [19]. These systems offer the advantages of catalyst reusability and base-free reaction conditions [19].

Functionalization at C-5 and C-8 Positions

The regioselective functionalization of benzoxazinone derivatives at the C-5 and C-8 positions represents a critical aspect of synthetic methodology development, particularly for the preparation of 8-Acetyl-5-(benzyloxy)-2H-benzo[b] [1] [2]oxazin-3(4H)-one [20]. These positions offer unique opportunities for structural diversification and property optimization through strategic introduction of functional groups [20].

The functionalization at the C-5 position, specifically the introduction of benzyloxy groups, can be achieved through multiple synthetic strategies . The most direct approach involves the use of pre-functionalized phenolic precursors where the benzyloxy group is already present in the starting material . This method employs 2-chloro-4-benzyloxyphenol as a starting material, avoiding post-cyclization alkylation but requiring precise regioselectivity during synthesis .

Alternative approaches for C-5 functionalization include direct O-alkylation methodologies . This strategy utilizes benzyl bromide in combination with potassium carbonate in dimethylformamide at elevated temperatures of 60°C . The reaction involves deprotonation of the hydroxyl group at the C-5 position by potassium carbonate, facilitating nucleophilic substitution with benzyl bromide . The success of this approach depends on the careful control of reaction conditions to ensure regioselectivity .

The C-8 position functionalization, particularly acetyl group introduction, requires consideration of the electronic environment created by existing substituents [20]. The Smiles rearrangement has proven to be an efficient method for the preparation of benzoxazine derivatives with C-8 functionalization [20]. This synthetic pattern has demonstrated superior efficiency compared to conventional methods for the synthesis of 4,7-disubstituted-2H-benzo[b] [1] [2]-oxazin-3(4H)-ones [20].

PositionFunctional GroupSynthetic MethodReagentsConditionsSelectivityReference
C-5BenzyloxyDirect alkylationBenzyl bromide, K2CO3, DMF60°CRegioselective
C-5BenzyloxyPre-functionalized precursor2-chloro-4-benzyloxyphenolVariableHigh
C-8AcetylSmiles rearrangementVariousControlledHigh [20]
C-5/C-8VariousTransition metal catalyzedPhenyl vinyl sulfoneMildRegioselective [21]

The mechanism of regioselective functionalization at the C-5 and C-8 positions involves careful consideration of electronic and steric factors [20]. The benzyloxy group at C-5 acts as an electron-donating substituent, influencing the reactivity of adjacent positions through resonance effects . This electronic influence must be considered when planning functionalization strategies for other positions on the benzoxazinone scaffold .

Advanced functionalization strategies have been developed utilizing transition metal-catalyzed carbon-hydrogen bond functionalization approaches [21]. These methodologies enable the introduction of various functional groups at the C-8 position through carbon-hydrogen bond activation processes [21]. The use of phenyl vinyl sulfone as a coupling partner in transition metal-catalyzed reactions has demonstrated significant potential for regioselective functionalization [21].

The optimization of functionalization reactions requires systematic investigation of reaction parameters including temperature, catalyst loading, and substrate stoichiometry [21]. Temperature control is particularly critical for C-5 functionalization reactions, where elevated temperatures may lead to competing side reactions or decomposition of sensitive functional groups . The anhydrous conditions are essential to minimize hydrolysis of reactive intermediates during the functionalization process .

The electronic effects of substituents at the C-5 and C-8 positions significantly influence the overall reactivity and properties of the benzoxazinone derivatives [22]. The presence of electron-donating benzyloxy groups at C-5 and electron-withdrawing acetyl groups at C-8 creates a unique electronic environment that affects both chemical reactivity and biological activity profiles [22]. Structure-activity relationship studies have indicated that the presence of substituents on the benzene ring can significantly influence the inhibitory potential of benzoxazinone derivatives [22] [5].

Density Functional Theory (DFT) Calculations of Electronic Properties

Density Functional Theory calculations represent a cornerstone methodology for investigating the electronic properties of benzoxazinone derivatives. The electronic structure of 8-Acetyl-5-(benzyloxy)-2H-benzo[b] [2]oxazin-3(4H)-one has been extensively studied using various DFT functionals and basis sets to elucidate its fundamental electronic characteristics [3] [4] [5].

The most commonly employed DFT approach for benzoxazinone systems involves the B3LYP (Becke three-parameter Lee-Yang-Parr) hybrid functional combined with the 6-31G(d) basis set for initial geometry optimization and electronic property calculations [3] [4]. This methodology provides a balanced treatment of electron correlation effects while maintaining computational efficiency for medium-sized organic molecules. More sophisticated calculations utilizing the B3LYP/6-311++G(d,p) level of theory have been implemented for precise determination of electronic properties, including frontier molecular orbital energies, dipole moments, and polarizabilities [4] [5].

The electronic structure calculations reveal that the benzoxazinone core exhibits characteristic features of conjugated heterocyclic systems. The presence of the acetyl group at position 8 introduces electron-withdrawing character, while the benzyloxy substituent at position 5 contributes electron-donating properties through resonance effects [3] . These substitution patterns significantly influence the electronic distribution within the molecule, affecting both the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies.

Computational studies have demonstrated that the electronic properties of benzoxazinone derivatives are highly sensitive to the nature and position of substituents. The acetyl group at position 8 stabilizes the LUMO through its electron-withdrawing carbonyl functionality, while the benzyloxy group at position 5 elevates the HOMO energy through extended π-conjugation with the aromatic system [3] [4]. This electronic polarization creates a favorable environment for charge transfer interactions and influences the compound's reactivity profile.

The calculated electron density distribution shows significant localization on the nitrogen and oxygen atoms of the benzoxazinone ring, consistent with the heterocyclic nature of the system [4] [5]. Natural bond orbital (NBO) analysis reveals important charge transfer interactions between the benzoxazinone core and the substituent groups, particularly involving the lone pairs of the nitrogen and oxygen atoms [5] [7].

Table 1. Physicochemical Properties of 8-Acetyl-5-(benzyloxy)-2H-benzo[b] [2]oxazin-3(4H)-one

ParameterValue
Molecular FormulaC₁₇H₁₅NO₄
Molecular Weight (g/mol)297.31
CAS Number1035229-32-3
PubChem CID57988970
IUPAC Name8-acetyl-5-(benzyloxy)-2H-benzo[b] [2]oxazin-3(4H)-one
Physical StateSolid
Solubility in WaterPractically insoluble (0.083 g/L at 25°C)
LogP~2.0 (moderate lipophilicity)
pKa11.84±0.20 (predicted)
Polar Surface Area (Ų)68.12 Ų
Rotatable Bonds4
Hydrogen Bond Acceptors4
Hydrogen Bond Donors1

Molecular Orbital Analysis (HOMO-LUMO Gap Calculations)

The molecular orbital analysis of 8-Acetyl-5-(benzyloxy)-2H-benzo[b] [2]oxazin-3(4H)-one provides critical insights into its electronic structure and reactivity patterns. The HOMO-LUMO gap represents a fundamental parameter for understanding the electronic excitation properties and chemical reactivity of the compound [4] [8] [9].

Computational studies indicate that the HOMO of benzoxazinone derivatives typically exhibits significant electron density on the nitrogen atom and the aromatic rings, particularly involving the π-electron system of the benzene ring fused to the oxazine moiety [8]. The presence of the benzyloxy group at position 5 extends the π-conjugation system, resulting in elevation of the HOMO energy level compared to unsubstituted benzoxazinones [3] [4].

The LUMO orbital distribution shows substantial contributions from the carbonyl carbon of the acetyl group and the π* orbitals of the aromatic system [4] [8]. This electronic configuration suggests that the compound may readily accept electrons at these sites, making it susceptible to nucleophilic attack at the carbonyl carbon and reduction of the aromatic system under appropriate conditions.

HOMO-LUMO gap calculations using various DFT functionals consistently yield values in the range of 2.8-3.5 eV for benzyloxy-substituted benzoxazinones, indicating moderate electronic excitation energies [4] [8]. The specific value for 8-Acetyl-5-(benzyloxy)-2H-benzo[b] [2]oxazin-3(4H)-one falls within this range, suggesting balanced electronic properties that are neither too reactive nor too stable for biological activity.

The frontier molecular orbital analysis reveals that electronic transitions involve primarily π→π* character, with significant contributions from the benzoxazinone core and the aromatic substituents [4] [8]. Time-dependent DFT calculations show that the lowest energy electronic transition corresponds to the HOMO→LUMO excitation, with calculated absorption maxima typically occurring in the UV region around 300-400 nm [4] [7].

Table 2. Common DFT Methods for Benzoxazinone Electronic Structure Calculations

MethodApplicationTypical Use
B3LYP/6-31G(d)Geometry optimization, basic electronic propertiesStandard DFT calculations
B3LYP/6-31+G(d,p)Improved basis set with diffuse functionsMolecular properties, vibrational analysis
B3LYP/6-311++G(d,p)High-level calculations for accurate propertiesPrecise electronic structure calculations
M06-2X/6-31G(d)Meta-GGA hybrid for better accuracyThermochemistry, kinetics
wB97X-D/6-31G(d)Range-separated hybrid with dispersionCharge transfer, excited states
MP2/6-31G(d)Post-HF method for benchmark comparisonReference calculations

The energy gap analysis also provides information about the chemical hardness and softness of the molecule. Compounds with smaller HOMO-LUMO gaps are generally considered "soft" and more reactive, while those with larger gaps are "hard" and less reactive [8] [11]. The calculated gap for 8-Acetyl-5-(benzyloxy)-2H-benzo[b] [2]oxazin-3(4H)-one suggests moderate reactivity, which is consistent with its observed biological activity profiles.

Global reactivity descriptors derived from the HOMO-LUMO energies include electronegativity, chemical potential, global hardness, and electrophilicity index [8] [12]. These parameters provide quantitative measures of the compound's tendency to donate or accept electrons, its resistance to deformation, and its overall electrophilic character, which are crucial for understanding its interaction with biological targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling represents a powerful computational approach for establishing relationships between molecular structure and biological activity in benzoxazinone derivatives. Multiple studies have employed QSAR methodologies to investigate the structure-activity relationships of benzoxazinone compounds, with particular emphasis on their neuropeptide Y Y5 receptor antagonist activity and antimicrobial properties [13] [14] [15].

The development of QSAR models for benzoxazinone derivatives typically involves the calculation of diverse molecular descriptors encompassing topological, thermodynamic, spatial, and electrotopological properties [13] [14]. For 8-Acetyl-5-(benzyloxy)-2H-benzo[b] [2]oxazin-3(4H)-one, the most relevant descriptors include molecular weight, lipophilicity (LogP), molecular volume, hydrogen bonding capacity, and electronic properties derived from DFT calculations [13] [14].

A comprehensive QSAR study of 30 benzoxazinone derivatives as neuropeptide Y Y5 receptor antagonists utilized genetic algorithm-based descriptor selection combined with multiple linear regression analysis [13]. The resulting model incorporated four key descriptors from different classes: topological indices reflecting molecular connectivity, thermodynamic parameters related to molecular stability, spatial descriptors characterizing three-dimensional molecular shape, and electrotopological state indices describing local electronic environments [13].

The QSAR model validation employed cross-validation techniques, randomization tests, and external test set predictions to ensure statistical reliability and predictive capability [13]. The model demonstrated good statistical qualities with correlation coefficients exceeding 0.8 and robust predictive performance on independent test compounds [13].

Table 3. QSAR Descriptor Categories for Benzoxazinone Studies

Descriptor CategoryExamplesRelevance to Benzoxazinones
Topological DescriptorsWiener index, Zagreb indices, Randić connectivityStructural complexity and branching
Thermodynamic DescriptorsHeat of formation, entropy, heat capacityStability and reactivity prediction
Spatial DescriptorsMolecular volume, surface area, WHIM descriptorsMolecular shape and size effects
Electrotopological DescriptorsElectrotopological state indicesLocal electronic environment
Electronic DescriptorsHOMO-LUMO energies, dipole moment, polarizabilityElectronic properties and reactivity

For antimicrobial activity, QSAR models of 1,4-benzoxazin-3-one derivatives revealed important differences in structural requirements for activity against fungi, gram-positive bacteria, and gram-negative bacteria [14] [15]. Shape descriptors, VolSurf parameters, and hydrogen bonding properties were frequently selected in the models, indicating their importance for antimicrobial activity [14] [15].

The predictive QSAR models achieved high external validation coefficients (Q²ext) of 0.88 and 0.85 for gram-positive and gram-negative bacterial activity, respectively [14] [15]. These validated models were subsequently used to design new benzoxazinone derivatives with enhanced antimicrobial activity, demonstrating the practical utility of QSAR approaches in drug discovery [14] [15].

Multivariate Image Analysis applied to QSAR (MIA-QSAR) has been employed for benzoxazinone herbicides, utilizing molecular graphs to represent structural shape, atomic sizes, and electronic properties [16]. This approach demonstrated superior performance compared to traditional QSAR methods, with correlation coefficients exceeding 0.85 and predictive capabilities validated through external test sets [16].

The integration of quantum chemical descriptors derived from DFT calculations significantly enhances QSAR model performance for benzoxazinone derivatives. Electronic properties such as HOMO-LUMO energies, dipole moments, and electrostatic potential surface characteristics provide mechanistic insights into the molecular basis of biological activity [13] [14] [15].

Docking Studies with Biological Targets

Molecular docking studies represent an essential component of computational drug discovery for benzoxazinone derivatives, providing detailed insights into their binding modes and interaction patterns with biological targets. The docking studies of 8-Acetyl-5-(benzyloxy)-2H-benzo[b] [2]oxazin-3(4H)-one and related compounds have been conducted against various protein targets, including cyclooxygenase enzymes, neuropeptide Y receptors, and viral proteases [17] [18] [19] [20].

Docking studies with cyclooxygenase-1 (COX-1) have revealed that benzoxazinone derivatives bind within the hydrophobic channel of the enzyme, with the benzoxazinone core positioned near the catalytic Ser530 residue [20] [21]. The acetyl group at position 8 forms favorable interactions with hydrophobic residues in the binding pocket, while the benzyloxy substituent at position 5 extends into additional binding subsites, enhancing binding affinity [20] [21].

The molecular docking analysis indicates that 8-Acetyl-5-(benzyloxy)-2H-benzo[b] [2]oxazin-3(4H)-one exhibits binding energies comparable to or superior to established COX-1 inhibitors such as aspirin [20] [21]. The compound achieves reranked docking scores of -70, compared to -63 for aspirin, suggesting strong binding affinity for the COX-1 active site [21].

Protoporphyrinogen IX oxidase (PPO) represents another important target for benzoxazinone derivatives, particularly in the context of herbicidal activity [18] [22]. Systematic docking studies followed by molecular dynamics simulations have elucidated the binding mode of fluorinated benzoxazinone derivatives with PPO [18] [22]. The benzoxazinone core positions near the heme cofactor, with substituents occupying peripheral binding pockets that influence selectivity and potency [18] [22].

Table 4. Common Molecular Docking Targets for Benzoxazinone Derivatives

Target ProteinPDB IDBinding Site Characteristics
Cyclooxygenase-1 (COX-1)1EQG, 1Q4GHydrophobic channel with Ser530
Cyclooxygenase-2 (COX-2)1CX2, 5F19Larger binding pocket than COX-1
Protoporphyrinogen IX oxidase (PPO)1SEZ, 3NNIHeme-containing active site
Neuropeptide Y Y5 receptor4PWD, 7D7MTransmembrane GPCR binding cavity
Herpes simplex virus protease1AT3 (HSV-2 homolog)Serine protease active site
VEGFR-2 kinase1Y6A, 4ASDATP-binding kinase domain

Herpes simplex virus protease docking studies have demonstrated that benzoxazinone derivatives can effectively bind to the viral protease active site [19] [23]. The most potent compounds showed critical interactions with Ser129, consistent with mechanistic data suggesting covalent modification of the serine residue [19] [23]. Hydrophobic interactions with surrounding residues contribute to binding stability and selectivity [19] [23].

The docking studies with neuropeptide Y Y5 receptor have revealed that benzoxazinone derivatives can access the transmembrane binding cavity characteristic of G-protein coupled receptors [13]. The binding mode involves interactions with key residues in the transmembrane helices, with the benzoxazinone core anchoring the molecule within the binding site while substituents modulate selectivity and affinity [13].

Molecular dynamics simulations following initial docking provide enhanced understanding of binding stability and conformational flexibility. These studies have shown that benzoxazinone derivatives maintain stable binding poses within target protein active sites, with root mean square deviation values typically below 2 Å over simulation timescales of 50-100 nanoseconds [18] [24].

The integration of molecular docking with experimental binding affinity data has enabled the development of structure-activity relationship models that guide the design of improved benzoxazinone derivatives. Key binding features identified through docking studies include the importance of aromatic substituents for hydrophobic interactions, the role of hydrogen bonding groups in determining selectivity, and the influence of molecular flexibility on binding kinetics [17] [18] [19] [20].

Ensemble docking approaches, utilizing multiple protein conformations derived from molecular dynamics simulations, have provided more realistic representations of protein-ligand interactions for benzoxazinone derivatives. This methodology accounts for protein flexibility and has improved the accuracy of binding affinity predictions compared to rigid docking approaches [18] [24].

The computational docking studies have been validated through experimental binding assays and functional activity measurements, demonstrating strong correlations between predicted binding affinities and observed biological activities. These validated models serve as valuable tools for the rational design of new benzoxazinone derivatives with enhanced selectivity and potency for specific biological targets [17] [18] [19] [20].

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8-Acetyl-5-(benzyloxy)-2H-1,4-benzoxazin-3(4H)-one

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Last modified: 08-16-2023

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